molecular formula C7H10N2 B166277 (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile CAS No. 128957-41-5

(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile

Cat. No.: B166277
CAS No.: 128957-41-5
M. Wt: 122.17 g/mol
InChI Key: CVVPDNZTPNTUDH-CLTKARDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A nitrile-containing pyrrolidine derivative, this compound features a conjugated ene-nitrile moiety and a pyrrolidine substituent in the (Z)-configuration.

Properties

CAS No.

128957-41-5

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

(Z)-3-pyrrolidin-1-ylprop-2-enenitrile

InChI

InChI=1S/C7H10N2/c8-4-3-7-9-5-1-2-6-9/h3,7H,1-2,5-6H2/b7-3-

InChI Key

CVVPDNZTPNTUDH-CLTKARDFSA-N

SMILES

C1CCN(C1)C=CC#N

Isomeric SMILES

C1CCN(C1)/C=C\C#N

Canonical SMILES

C1CCN(C1)C=CC#N

Synonyms

2-Propenenitrile,3-(1-pyrrolidinyl)-,(Z)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • (E)-3-Pyrrolidin-1-ylprop-2-enenitrile : The (E)-isomer may exhibit distinct stereoelectronic properties due to differences in substituent orientation, influencing reactivity or binding affinity in biological systems.

Functional Group Modifications

  • 3-Pyrrolidin-1-ylprop-2-enamide : Replacing the nitrile with an amide group introduces hydrogen-bonding capability, which could enhance interactions with biological targets but reduce electrophilicity.

Research Findings

  • Synthetic Accessibility : The (Z)-isomer may require stereoselective methods (e.g., Wittig reactions with chiral catalysts) compared to the (E)-isomer, which could form preferentially under thermal conditions .
  • Biological Activity: The nitrile group in (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile might act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes, a property absent in non-electrophilic analogues .

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